molecular formula C13H16 B1314388 2-Butyl-1h-indene CAS No. 92013-12-2

2-Butyl-1h-indene

Cat. No. B1314388
CAS RN: 92013-12-2
M. Wt: 172.27 g/mol
InChI Key: RLFBCEPAILSHTL-UHFFFAOYSA-N
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Description

2-Butyl-1h-indene, also known as 2-butylindene, is a synthetic organic compound with a molecular formula of C10H14. It is an alkylindene, a type of hydrocarbon that contains both an alkyl group and an indene group. 2-Butyl-1h-indene is a colorless liquid with a sweet, pungent odor. It is used in a variety of applications, including as a precursor to other industrial chemicals and as a flavoring agent.

Scientific research applications

  • Synthesis and Biological Activities of Indene DerivativesIndene derivatives, such as those derived from 2-Butyl-1H-indene, have been synthesized and studied for their biological activities. A study by El‐Sheshtawy and Baker (2014) involved the synthesis of 2-phenyl-1H-indene-1-one derivatives and their characterization using spectroscopic techniques and density functional theory (DFT). These compounds displayed antibacterial activity against both gram-negative and gram-positive bacteria (El‐Sheshtawy & Baker, 2014).

  • Catalysis and Synthetic ApplicationsThe catalytic synthesis of substituted 1H-indenes has been explored using metalloradical activation, as demonstrated in a study by Das et al. (2016). They utilized a cobalt(III) carbene radical intermediate for the catalysis, offering a practical method for constructing functionalized 1H-indene derivatives, which could include 2-Butyl-1H-indene derivatives (Das et al., 2016).

  • Molecular Structure and Vibrational StudyThe molecular structure and vibrational characteristics of indene derivatives are subjects of interest in material science. Prasad et al. (2010) conducted a study on 2,3-dihydro-1H-indene and its derivative 1H-indene-1,3(2H)-dione, analyzing their equilibrium geometries, harmonic frequencies, and electronic properties using DFT calculations (Prasad et al., 2010).

  • Polymerization CatalysisIndene derivatives are also utilized in the field of polymerization catalysis. Ready, Chien, and Rausch (1996) explored the use of substituted indenes, such as 2-methylindene, in titanium complex catalysts for styrene polymerization, demonstrating their effectiveness and the influence of substituents on activity and specificity (Ready, Chien, & Rausch, 1996).

  • Liquid Crystal ApplicationsIndene derivatives have been investigated for their potential applications in liquid crystals. Yokokoji, Shimizu, and Inoue (2009) synthesized 2-phenyl-5,6-difluoro-1H-indene derivatives and found them to exhibit high optical anisotropy and low viscosity, making them suitable for liquid crystal applications (Yokokoji, Shimizu, & Inoue, 2009).

properties

IUPAC Name

2-butyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16/c1-2-3-6-11-9-12-7-4-5-8-13(12)10-11/h4-5,7-9H,2-3,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFBCEPAILSHTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40537047
Record name 2-Butyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-1h-indene

CAS RN

92013-12-2
Record name 2-Butyl-1H-indene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92013-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GB Womack, JG Angeles, VE Fanelli… - The Journal of Organic …, 2007 - ACS Publications
… 1-Methoxy-2-butyl-1H-indene (2d). A mixture of 1d (18.8 g, 100 mmol), trimethyl orthoformate (11.7 g, 110 mmol) and FeCl 3 (0.81 g, 5 mmol) in 200 mL of MeOAc was heated at reflux …
Number of citations: 35 pubs.acs.org

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